
4-Methylluciferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylluciferin is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a luciferin analog that is widely used in bioluminescence imaging studies.
Wirkmechanismus
The mechanism of action of 4-Methylluciferin involves the oxidation of the compound by luciferase enzymes. The reaction produces an excited state intermediate, which emits light upon returning to its ground state. The emitted light can be detected using a sensitive camera, allowing researchers to visualize biological processes in real-time.
Biochemical and Physiological Effects:
4-Methylluciferin is a non-toxic compound that does not interfere with biological processes. It is rapidly metabolized and excreted from the body, making it an ideal tool for in vivo imaging studies. The compound has no known physiological effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylluciferin in lab experiments include its non-toxicity, rapid metabolism, and ability to produce bioluminescence. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, 4-Methylluciferin has some limitations, including its sensitivity to pH and temperature changes, which can affect the intensity and duration of bioluminescence. The compound is also sensitive to light and must be stored in a dark environment.
Zukünftige Richtungen
The use of 4-Methylluciferin in scientific research is rapidly expanding, and there are many future directions for its application. One area of interest is the development of new luciferase enzymes that can use 4-Methylluciferin as a substrate. This could lead to the development of more sensitive imaging techniques. Another direction is the use of 4-Methylluciferin in the study of cancer biology, where it could be used to monitor tumor growth and metastasis. Finally, 4-Methylluciferin could be used in the development of new drugs, where it could be used to monitor drug distribution and efficacy in vivo.
Conclusion:
4-Methylluciferin is a valuable tool in scientific research due to its ability to produce bioluminescence. The compound is widely used in imaging studies and has many potential applications in the future. Its non-toxicity and ease of synthesis make it an attractive option for researchers. However, its sensitivity to pH and temperature changes and light exposure must be taken into consideration when designing experiments. Overall, 4-Methylluciferin is an exciting compound that has the potential to revolutionize the field of scientific research.
Synthesemethoden
The synthesis of 4-Methylluciferin involves the reaction between 2-hydroxy-3-methylbenzoic acid and thionyl chloride. The reaction produces 2-chloro-3-methylbenzoic acid, which is then converted to 4-Methylluciferin by reacting it with potassium hydroxide. The final product is obtained by recrystallization of the crude product.
Wissenschaftliche Forschungsanwendungen
4-Methylluciferin is used as a substrate for luciferase enzymes, which catalyze the oxidation of the compound to produce bioluminescence. This property makes it an ideal tool for in vivo and in vitro imaging studies. Bioluminescence imaging is a non-invasive technique that allows researchers to monitor biological processes in real-time. 4-Methylluciferin is widely used in the study of gene expression, protein-protein interactions, and signal transduction pathways.
Eigenschaften
CAS-Nummer |
130593-26-9 |
|---|---|
Produktname |
4-Methylluciferin |
Molekularformel |
C12H10N2O3S2 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
(4S)-2-(6-hydroxy-4-methyl-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3S2/c1-5-2-6(15)3-8-9(5)14-11(19-8)10-13-7(4-18-10)12(16)17/h2-3,7,15H,4H2,1H3,(H,16,17)/t7-/m1/s1 |
InChI-Schlüssel |
NIYJAWAPTYCFGV-SSDOTTSWSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1N=C(S2)C3=N[C@H](CS3)C(=O)O)O |
SMILES |
CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |
Kanonische SMILES |
CC1=CC(=CC2=C1N=C(S2)C3=NC(CS3)C(=O)O)O |
Synonyme |
4-methyl-D-luciferin 4-methylluciferin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
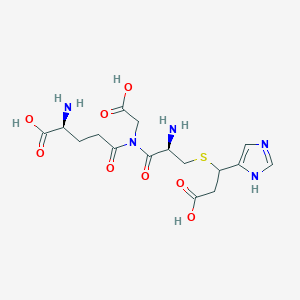
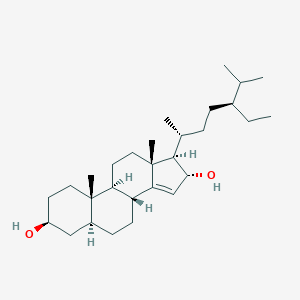
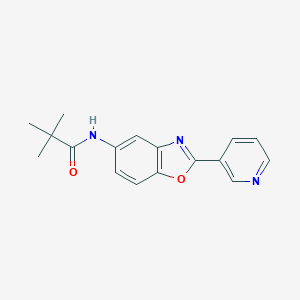

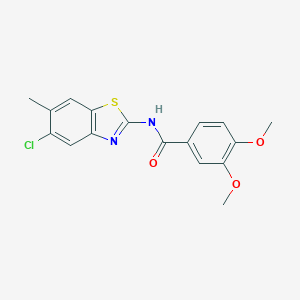
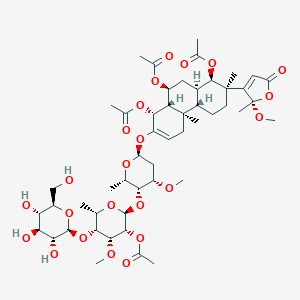

![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)

![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)